Cas no 957346-57-5 (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide)

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester derivative commonly used as an intermediate in Suzuki-Miyaura cross-coupling reactions. The compound features a benzamide scaffold with a fluorine substituent and a pinacol boronate ester group, enhancing its reactivity and stability under typical reaction conditions. Its structural attributes make it valuable for constructing complex aromatic systems in pharmaceutical and materials science research. The fluorine moiety can influence electronic properties and metabolic stability, while the boronate group facilitates efficient C-C bond formation. This reagent is particularly useful in synthesizing fluorinated bioactive molecules or functional materials, offering precise control over molecular architecture. Proper handling under inert conditions is recommended to preserve its reactivity.
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide structure
957346-57-5 structure
Product Name:2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No:957346-57-5
MF:C13H17BFNO3
MW:265.0883872509
MDL:MFCD17215213
CID:2105289
PubChem ID:59023064
Update Time:2025-06-08

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
    • 4-Carbamoyl-3-fluorobenzeneboronic acid pinacol ester
    • AUQWDALPXJFOBB-UHFFFAOYSA-N
    • 2-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide
    • 2-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
    • SCHEMBL1044923
    • DTXSID301168012
    • Z2044742379
    • EN300-12575936
    • CS-0188908
    • 957346-57-5
    • MFCD17215213
    • DA-26203
    • Benzamide, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
    • E91345
    • 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
    • MDL: MFCD17215213
    • Inchi: 1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,1-4H3,(H2,16,17)
    • InChI Key: AUQWDALPXJFOBB-UHFFFAOYSA-N
    • SMILES: FC1=C(C(N)=O)C=CC(B2OC(C)(C)C(C)(C)O2)=C1

Computed Properties

  • Exact Mass: 265.1285517g/mol
  • Monoisotopic Mass: 265.1285517g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6

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2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Suppliers

Amadis Chemical Company Limited
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(CAS:957346-57-5)2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Order Number:A1195221
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:27
Price ($):408.0
Email:sales@amadischem.com

Additional information on 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Introduction to 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 957346-57-5)

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the CAS number 957346-57-5, belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further research and development in drug discovery.

The molecular structure of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide incorporates a benzamide moiety linked to a fluorinated aromatic ring. The presence of a boronic ester group derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhances its reactivity and makes it a useful intermediate in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are pivotal in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluorine atom in 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide contributes to these desirable properties by modulating electronic effects and steric interactions. This has led to its exploration in the design of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases.

One of the most compelling aspects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is its potential as a building block for more complex drug candidates. The boronic ester functionality allows for facile modification through palladium-catalyzed cross-coupling reactions with aryl halides or alkynes. This versatility has been leveraged in recent studies to generate libraries of substituted benzamides with tailored biological activities. For instance, researchers have utilized this compound to develop novel inhibitors of Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with immune responses and hematopoiesis.

Recent advancements in computational chemistry have further highlighted the significance of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Molecular modeling studies have demonstrated that the fluorine substituent enhances the binding affinity of benzamide derivatives to their target proteins by improving hydrophobic interactions and reducing conformational entropy. These insights have guided the rational design of next-generation inhibitors with improved pharmacokinetic profiles.

The synthesis of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,dioxaborolan 22 - yl)benzamide involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the boronic ester group necessitates careful handling to prevent degradation under acidic or oxidative conditions. However, recent improvements in synthetic methodologies have streamlined these processes, making it more accessible for industrial-scale production. This accessibility is crucial for translating laboratory discoveries into viable therapeutic agents.

From a medicinal chemistry perspective, the benzamide scaffold is well-established as a pharmacophore in numerous FDA-approved drugs。 Its ability to interact with biological targets such as proteases, kinases, and transcription factors makes it an attractive motif for drug design。 The fluorinated derivative, CAS No. 957346 57 5, builds upon this foundation by introducing additional functional groups that enhance its potential as a therapeutic entity.

The incorporation of fluorine into aromatic rings is not merely a structural modification but a strategic decision that can significantly influence drug efficacy。 Fluorine atoms can alter electronic distributions, improve lipophilicity, and enhance metabolic stability, all of which are critical factors in drug development。 In the case of CAS No. 957346 57 5, these properties have been harnessed to develop compounds with improved pharmacological profiles.

One notable application of CAS No. 957346 57 5 is in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often considered “undruggable” due to their large binding surfaces and lack of well-defined binding pockets。 However, recent studies have shown that fluorinated benzamides can effectively disrupt PPIs by interfering with key hydrophobic interactions. This has opened up new avenues for treating diseases such as Alzheimer’s disease and cancer.

The role of CAS No. 957346 57 5 extends beyond inhibition studies; it also serves as a valuable tool for mechanistic investigations。 By studying how this compound interacts with biological targets, researchers can gain insights into fundamental aspects of molecular recognition and drug-receptor binding dynamics。 These insights are invaluable for designing future generations of drugs with enhanced efficacy and reduced side effects.

In conclusion, CAS No. 957346 57 5, or more specifically referred to as 2-fluoro-4(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzamide, represents a significant advancement in pharmaceutical chemistry。 Its unique structural features and versatile reactivity make it an indispensable tool for drug discovery efforts aimed at addressing some of today’s most pressing medical challenges。 As research continues to uncover new applications for this compound, its importance is likely to grow further。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:957346-57-5)2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
A1195221
Purity:99%
Quantity:5g
Price ($):408.0
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